molecular formula C7H6BClF3K B13456053 Potassium (3-chloro-5-methylphenyl)trifluoroboranuide

Potassium (3-chloro-5-methylphenyl)trifluoroboranuide

Cat. No.: B13456053
M. Wt: 232.48 g/mol
InChI Key: XZLPUSFQBAEXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-chloro-5-methylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-chloro-5-methylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-5-methylphenyl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is extensively used in scientific research for its versatility in organic synthesis. It is employed in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a preferred reagent for complex molecule construction and functionalization .

Mechanism of Action

The mechanism of action of potassium (3-chloro-5-methylphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the palladium catalyst and the base, which help in the activation and stabilization of the intermediate species .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate
  • Potassium (3-chlorophenyl)trifluoroborate

Uniqueness

Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C7H6BClF3K

Molecular Weight

232.48 g/mol

IUPAC Name

potassium;(3-chloro-5-methylphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H6BClF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1

InChI Key

XZLPUSFQBAEXRD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)Cl)C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.